tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate
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Overview
Description
Tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate is a chemical compound with diverse applications in scientific research. It is known for its unique properties, which make it valuable in various fields such as drug synthesis and organic chemistry studies.
Preparation Methods
The synthesis of tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxysulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
Tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly in the synthesis of cephalosporin antibiotics.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The ethoxysulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate can be compared with similar compounds such as:
Tert-butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a similar structure but lacks the ethoxysulfonyl group, which gives this compound its unique reactivity.
Tert-butyl (2-aminoethoxy)carbamate: This compound is similar but does not contain the ethoxysulfonyl group, making it less reactive in certain biochemical applications. The presence of the ethoxysulfonyl group in this compound enhances its reactivity and makes it more versatile for various scientific applications.
Biological Activity
tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, an ethoxysulfonyl moiety, and an aminoethyl chain. Its molecular formula is C₉H₁₉N₃O₃S, with a molecular weight of approximately 233.33 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₁₉N₃O₃S |
Molecular Weight | 233.33 g/mol |
Solubility | Highly soluble in water |
Log P | 1.8 |
The biological activity of tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The ethoxysulfonyl group enhances its reactivity and allows for nucleophilic substitution reactions, which are critical in modulating biological pathways.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that the compound possesses antimicrobial properties against a range of bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies on various cancer cell lines revealed significant antiproliferative activity:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 10 |
A549 (Lung Cancer) | 20 |
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate against multi-drug resistant bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Study 2: Anticancer Activity
In research reported in Cancer Research, tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate was tested against various cancer cell lines. The findings showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
tert-butyl N-[2-(ethoxysulfonylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S/c1-5-15-17(13,14)11-7-6-10-8(12)16-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIDXHKAPZYVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)NCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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